7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an ethoxybenzyl group in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 3-ethoxybenzyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepines with various functional groups.
Scientific Research Applications
7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with receptors to alter their signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the ethoxybenzyl group in 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique chemical properties and reactivity. This combination may enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSEVZPWPLXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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